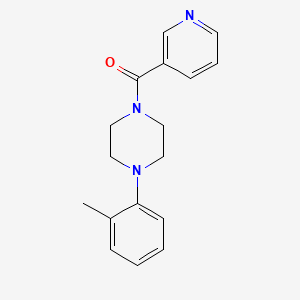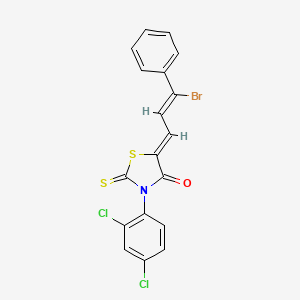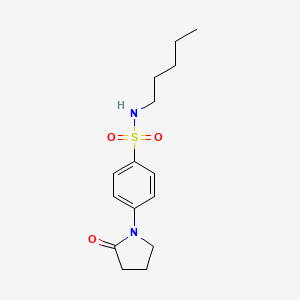
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is commonly referred to as CFTR(inh)-172, and it has been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the flow of salt and water in and out of cells, and its dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. The use of CFTR(inh)-172 has shown promising results in treating CF and other related disorders.
作用机制
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 works by binding to a specific site on the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, known as the ATP-binding site. This binding prevents the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein from opening and allowing the flow of salt and water in and out of cells. By inhibiting the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 can help to reduce the production of mucus and improve lung function in CF patients.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to reduce inflammation and improve lung function in CF patients. It has also been found to have potential applications in the treatment of other disorders, such as diarrhea, polycystic kidney disease, and pancreatitis.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has several advantages for lab experiments. It is a highly specific inhibitor of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, which makes it useful for studying the role of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 in lab experiments. It is a relatively new compound, and its long-term effects and safety have not been fully established. It also has limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172. One area of research is focused on improving the efficacy and safety of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 for the treatment of CF and related disorders. This includes optimizing the synthesis process, developing new formulations, and conducting clinical trials to evaluate its effectiveness and safety in humans. Another area of research is focused on exploring the potential applications of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 in other disorders, such as diarrhea, polycystic kidney disease, and pancreatitis. Finally, research is also focused on understanding the molecular mechanisms underlying the activity of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172, which can help to inform the development of new therapies for CF and related disorders.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 involves several steps, starting with the reaction of 3-chloro-4-fluoroaniline with piperidine-2,6-dione to form N-(3-chloro-4-fluorophenyl)-2,6-piperidinedione. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. The synthesis process has been optimized to improve the yield and purity of the final product.
科学研究应用
N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the treatment of CF and related disorders. CF is caused by mutations in the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide gene, which encodes the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein. The dysfunction of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein leads to the accumulation of thick, sticky mucus in the lungs, pancreas, and other organs, causing inflammation, infection, and tissue damage. N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide(inh)-172 has been found to inhibit the activity of the N-(3-chloro-4-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide protein, which can help to reduce the production of mucus and improve lung function in CF patients.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-15-11-12(4-9-16(15)19)20-25(23,24)14-7-5-13(6-8-14)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRBPPYRZJZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5053132.png)

![N-(2-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5053137.png)
![methyl N-(5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)glycinate](/img/structure/B5053145.png)




![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[3-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5053179.png)
![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5053184.png)

![3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B5053201.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5053225.png)